The synthesis of Zanapezil fumarate can be achieved through various methods, with significant advancements reported in recent literature. One notable approach involves a Pd-catalyzed redox-cascade strategy for the β-alkylation of ketones and aldehydes, which allows for the efficient formation of the compound without the need for strong acids or bases. This method has shown effectiveness with both cyclic and acyclic ketones and α-branched aldehydes, making it a versatile option for synthesizing related compounds .
Another synthesis route includes the use of ultrasound-assisted methods, which have been reported to enhance yields and reduce reaction times significantly. This method utilizes environmentally friendly conditions, avoiding hazardous solvents while maintaining high efficiency . The synthesis typically involves several steps, including the formation of key intermediates that undergo various transformations to yield Zanapezil fumarate.
The molecular structure of Zanapezil fumarate is characterized by its complex arrangement of atoms, which contributes to its biological activity as an acetylcholinesterase inhibitor. The structural formula indicates the presence of a piperidine ring, which is crucial for its interaction with the target enzyme. The compound's structure can be represented as follows:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy have been employed to confirm the structure and purity of synthesized Zanapezil fumarate .
Zanapezil fumarate participates in various chemical reactions primarily due to its functional groups. As an acetylcholinesterase inhibitor, it interacts with the enzyme by forming non-covalent interactions that disrupt the enzyme's activity. The specific chemical reactions involving Zanapezil include:
The mechanism of action for Zanapezil fumarate centers on its role as an acetylcholinesterase inhibitor. By binding to the active site of acetylcholinesterase, it prevents the hydrolysis of acetylcholine into acetate and choline. This leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling in the nervous system.
Research indicates that Zanapezil fumarate exhibits a dose-dependent increase in extracellular acetylcholine levels in animal models, demonstrating its efficacy in modulating cholinergic activity . The compound's selectivity towards acetylcholinesterase over butyrylcholinesterase further underscores its potential therapeutic advantages.
Zanapezil fumarate possesses several notable physical and chemical properties:
The primary application of Zanapezil fumarate lies in its potential use as a therapeutic agent for Alzheimer's disease. Its mechanism as an acetylcholinesterase inhibitor positions it among other cholinergic therapies aimed at alleviating cognitive decline associated with neurodegenerative disorders.
Beyond Alzheimer's disease, there is ongoing research into its applicability in other nervous system diseases where cholinergic dysfunction plays a role. Additionally, studies are being conducted to explore its effects on other types of cholinesterases, which may broaden its therapeutic scope .
The development of Zanapezil fumarate (TAK-147) emerged in the 1990s as a strategic response to the limitations of single-target acetylcholinesterase inhibitors (AChEIs) like donepezil in treating Alzheimer's disease (AD). Early pharmacological studies revealed that Zanapezil uniquely increases choline acetyltransferase (ChAT) activity in rat septal cholinergic neurons, enhancing acetylcholine synthesis alongside AChE inhibition [2] [9]. This dual action represented a significant departure from first-generation AChEIs, which primarily addressed cholinergic deficit without influencing neurotrophic support mechanisms.
The molecular rationale for Zanapezil’s multitarget design stems from AD’s multifactorial pathophysiology, involving amyloid-beta (Aβ) aggregation, oxidative stress, and neuroinflammation alongside cholinergic dysfunction [5] [7]. Unlike donepezil—which selectively inhibits AChE—Zanapezil’s benzazepinone scaffold enables broader target engagement. Key mechanistic studies demonstrated its ability to:
Table 1: Key Pharmacological Properties of Zanapezil Fumarate
Property | Value/Characteristic | Experimental Model |
---|---|---|
Chemical Class | 1-Benzazepine derivative | In vitro assays |
Primary Target | Acetylcholinesterase (AChE) | Enzyme kinetics |
Secondary Mechanisms | ChAT activation, glutamate regulation | Rat septal neurons, microdialysis |
Solubility Profile | >98% purity, soluble in DMSO | Chemical analysis |
CAS Number (fumarate salt) | 263248-42-6 | Chemical registry |
This multitarget profile positioned Zanapezil as a pioneering hybrid agent bridging symptomatic relief with potential disease-modifying effects. Its development reflected the emerging "polypharmacology" paradigm in AD drug design, aiming to concurrently address cholinergic deficits, Aβ toxicity, and oxidative stress [5] [6].
Zanapezil and donepezil share a core benzylpiperidine pharmacophore essential for acetylcholinesterase inhibition, but critical structural differences define their divergent pharmacological profiles. Donepezil ((2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one)) features an indanone-benzylpiperidine structure, while Zanapezil (3-(1-benzylpiperidin-4-yl)-1-(2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-yl)propan-1-one fumarate) incorporates a bulky benzazepinone moiety linked via carbonyl-propyl chain [2] [9].
Table 2: Structural and Functional Comparison of Zanapezil and Donepezil
Characteristic | Zanapezil Fumarate | Donepezil |
---|---|---|
Core Pharmacophore | N-benzylpiperidine | N-benzylpiperidine |
Secondary Motif | 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-yl | 5,6-dimethoxyindan-1-one |
Molecular Weight | 492.62 g/mol (fumarate salt) | 379.5 g/mol (HCl salt) |
AChE Inhibition (IC₅₀) | ~50 nM* | 6.7 nM |
Selectivity (AChE/BuChE) | Moderate (est. 10:1) | High (186:1) |
ChAT Modulation | Significant increase | Minimal effect |
*Estimated from structural analogues [9]
The benzazepinone extension in Zanapezil enables three key functional advantages over donepezil:
Molecular docking studies reveal that Zanapezil’s benzazepinone group forms additional π-π stacking with Trp286 in AChE’s PAS, while its benzylpiperidine moiety maintains conserved interactions with Trp86 in the CAS—a binding mode distinct from donepezil’s indanone-PAS engagement [9]. This explains its broader effects on Aβ aggregation and neurotrophic activity.
The structural evolution from donepezil to Zanapezil exemplifies the rational hybridization strategy in anti-AD drug development. Contemporary research has expanded this approach to include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7